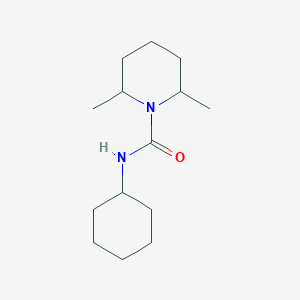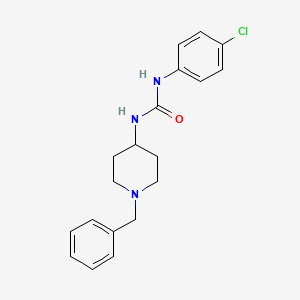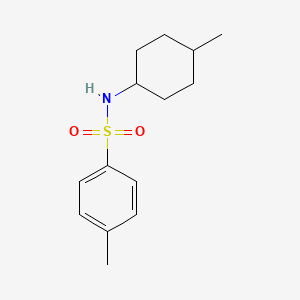![molecular formula C18H28N4O B4423142 N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423142.png)
N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
描述
N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, also known as JNJ-31020028, is a novel compound that has been extensively researched for its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit unique pharmacological properties.
作用机制
The mechanism of action of N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide involves its binding to the dopamine D3 receptor. The compound acts as a competitive antagonist of the receptor, blocking the binding of dopamine and other agonists. This results in a decrease in the activity of the receptor, which is thought to underlie the anxiolytic and antidepressant-like effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to decrease the activity of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders. The compound has also been found to have anxiolytic and antidepressant-like effects in animal models. Additionally, the compound has been shown to have a low affinity for other dopamine receptors, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists.
实验室实验的优点和局限性
One of the major advantages of N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide is its selectivity for the dopamine D3 receptor. This allows for targeted manipulation of the receptor without affecting other dopamine receptors. Additionally, the compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of the compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide. One area of interest is the compound's potential therapeutic applications in neuropsychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, further research is needed to elucidate the precise mechanism of action of the compound and to determine its potential side effects and toxicity.
科学研究应用
N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit potent and selective inhibition of the dopamine D3 receptor, which is implicated in several neurological and neuropsychiatric disorders. The compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
属性
IUPAC Name |
N-cycloheptyl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c23-18(20-16-7-3-1-2-4-8-16)15-21-11-13-22(14-12-21)17-9-5-6-10-19-17/h5-6,9-10,16H,1-4,7-8,11-15H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXPHJYOQRIXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)







![2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4423130.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methylprop-2-en-1-amine](/img/structure/B4423154.png)

![1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4423172.png)
![N-benzyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4423183.png)